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Introduction

The tumor suppressor protein p53 is a critical regulator of cell growth and is mutated or
overexpressed in a majority of human cancers.[1][2] This overexpression makes it a key target
antigen for cancer immunotherapy.[1][3] The p53 (232-240) peptide is a specific epitope that
can be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLS), initiating
an anti-tumor immune response.[1][4] Measuring the functional response of T cells specific to
this epitope is crucial for evaluating the efficacy of p53-targeted cancer vaccines and
immunotherapies.[3][5]

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive technique designed to
guantify the frequency of individual cells secreting a specific cytokine or other effector
molecule.[6][7] Its ability to detect rare antigen-specific T cells, with sensitivity down to one cell
in 100,000, makes it an ideal platform for monitoring cellular immune responses against tumor
antigens like p53.[3][6][8] This application note provides detailed protocols for performing
ELISpot assays to measure the release of two key cytokines, Interferon-gamma (IFN-y) and
Granzyme B (GrB), from T cells upon stimulation with the p53 (232-240) peptide.

e |IFN-y ELISpot: IFN-y is a hallmark cytokine produced by activated Th1l and CD8+ T cells.[9]
Measuring IFN-y secretion provides a robust quantitative assessment of the magnitude of
the p53-specific T cell response, which is crucial for immunity against tumors.[9][10]

e Granzyme B ELISpot: Granzyme B is a serine protease released by CTLs and Natural Killer
(NK) cells that directly induces apoptosis in target cells.[8][10] The Granzyme B ELISpot
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assay, therefore, offers a more direct measurement of the cytotoxic potential and lytic activity
of p53-specific T cells compared to the IFN-y assay.[10][11]

These assays are invaluable tools in preclinical research and clinical trials for vaccine
development, immune monitoring, and the evaluation of cancer immunotherapies.[6][10][12]

Signaling and Cytokine Release Pathway

The diagram below illustrates the fundamental interaction leading to cytokine release. A
Cytotoxic T Lymphocyte (CTL) recognizes the p53 (232-240) peptide presented by a Major
Histocompatibility Complex (MHC) Class | molecule on the surface of a tumor cell. This
recognition triggers the CTL to release effector molecules, including IFN-y and Granzyme B,
which mediate the anti-tumor immune response.
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Caption: CTL recognition of p53 peptide on a tumor cell triggers cytokine release.
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Experimental Protocols

The following are generalized protocols for performing IFN-y and Granzyme B ELISpot assays.
Researchers should optimize parameters such as cell density and peptide concentration for
their specific experimental system.

Protocol 1: IFN-y ELISpot Assay

This protocol details the steps to measure the frequency of T cells secreting IFN-y in response
to the p53 (232-240) peptide.

A. Materials Required:

o PVDF-membrane 96-well ELISpot plate

o Capture Antibody: Anti-human IFN-y monoclonal antibody

o Detection Antibody: Biotinylated anti-human IFN-y monoclonal antibody

» Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish
Peroxidase (HRP)

e Substrate: BCIP/NBT for ALP or AEC for HRP

e p53 (232-240) peptide (e.g., KYMCNSSCM)[4]

o Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

» Positive Control: Phytohemagglutinin (PHA)

e Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide
o Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20

B. Procedure:
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o Plate Coating: Aseptically coat the ELISpot plate wells with the anti-IFN-y capture antibody
diluted in sterile PBS. Incubate overnight at 4°C.[6]

e Blocking: Wash the plate to remove excess capture antibody. Add blocking buffer (e.g.,
culture medium with 10% FBS) to each well and incubate for 1-2 hours at room temperature

to prevent non-specific binding.[6]
e Cell Plating and Stimulation:

Prepare a single-cell suspension of PBMCs or splenocytes in complete medium.

[e]

o

Remove the blocking buffer from the plate.

[¢]

Add the p53 (232-240) peptide to the appropriate wells at a pre-determined optimal
concentration (e.g., 1-10 pg/mL).[4][13]

[¢]

Add cells to the wells at a density of 2-5 x 10° cells/well.

[¢]

Set up control wells:

= Positive Control: Cells + PHA.

= Negative Control: Cells + vehicle/irrelevant peptide.
» Background Control: Medium only (no cells).

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% COz2 incubator. During this
time, activated cells will secrete IFN-y, which is captured by the antibody on the membrane.

[6]
e Detection:
o Wash the plate thoroughly with Wash Buffer to remove cells.

o Add the biotinylated anti-IFN-y detection antibody to each well. Incubate for 2 hours at
room temperature.[14]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://opentrons.com/applications/elisa/elispot-assay
https://opentrons.com/applications/elisa/elispot-assay
https://www.benchchem.com/product/b12368044?utm_src=pdf-body
https://www.researchgate.net/publication/12105474_Characterization_of_CD8_cytotoxic_T_lymphocytetumor_cell_interactions_reflecting_recognition_of_an_endogenously_expressed_murine_wild-type_p53_determinant
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0093162
https://opentrons.com/applications/elisa/elispot-assay
https://etheses.bham.ac.uk/id/eprint/4550/5/Lom13Mres_part_2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room
temperature.

e Spot Development: Wash the plate again and add the substrate solution. Monitor for the
development of colored spots (typically 5-20 minutes). Stop the reaction by washing with
deionized water.[8]

e Analysis: Allow the plate to dry completely. Count the spots in each well using an automated
ELISpot reader or manually with a stereomicroscope. Each spot represents a single IFN-y
secreting cell.[6][8]

Protocol 2: Granzyme B ELISpot Assay

This protocol measures the frequency of cytotoxic cells secreting Granzyme B. The procedure
is similar to the IFN-y ELISpot, with specific reagents for Granzyme B detection.

A. Materials Required:

» All materials from Protocol 1, with the following substitutions:

e Capture Antibody: Anti-human Granzyme B monoclonal antibody|[8]

o Detection Antibody: Biotinylated anti-human Granzyme B monoclonal antibody|[8]

B. Procedure: Follow steps 1-7 from the IFN-y ELISpot protocol, substituting the IFN-y-specific
capture and detection antibodies with the Granzyme B-specific antibodies. The incubation
times and general procedure remain the same. The Granzyme B ELISpot directly measures the
release of a key cytolytic protein, providing insight into the direct killing capacity of the T cells.
[10][11]

ELISpot Experimental Workflow

The diagram below outlines the sequential steps involved in a typical ELISpot experiment, from
initial plate preparation to the final analysis of cytokine-secreting cells.
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Caption: Step-by-step workflow of the ELISpot assay for cytokine detection.
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Data Presentation

Quantitative data from ELISpot assays are typically presented as the number of Spot-Forming
Cells (SFCs) per a given number of plated cells. The net SFC count is calculated by subtracting
the count from the negative control wells from the count in the antigen-stimulated wells.

Table 1: Example IFN-y ELISpot Data for p53 (232-240) Specific Response

This table summarizes representative data from a murine study where splenocytes were
analyzed by IFN-y ELISpot 8 days after a single immunization with a modified p53 (232-240)
peptide formulated with different adjuvants.[5][15]

Mean p53-specific IFN-y

Immunization Group Adjuvant Components
SFCs (per 106 splenocytes)

) ) VacciMax® (VM) + CpG +
Vaccine Formulation 1 ~250
PADRE

VacciMax® (VM) + PADRE

Vaccine Formulation 2 ~25
(No CpG)

Vaccine Formulation 3 CpG + PADRE (No VM) ~30
Irrelevant Peptide in VM +

Control Group ~20
CpG

Data are adapted from figures presented in studies on peptide-based vaccines.[5][15] The
results demonstrate that a complete formulation with both the VacciMax® delivery system and
CpG adjuvant induced the strongest p53-specific T cell response.[5][15]

Assay Comparison: IFN-y vs. Granzyme B ELISpot

While both assays quantify T cell responses, they measure different aspects of T cell function.
The choice between them depends on the specific research question.
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Caption: Functional comparison of IFN-y and Granzyme B ELISpot assays.

Conclusion

The ELISpot assay is a powerful and versatile tool for the functional characterization of T cell

responses to the p53 (232-240) tumor antigen. By quantifying the frequency of cells secreting

IFN-y or Granzyme B, researchers can gain critical insights into the magnitude and cytotoxic

potential of p53-specific immune responses. These detailed protocols and application notes

provide a framework for scientists in immunology and drug development to reliably monitor

cellular immunity, thereby accelerating the advancement of novel cancer immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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